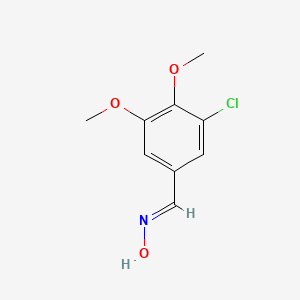

3-chloro-4,5-dimethoxybenzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related oxime compounds often involves reactions of corresponding aldehydes with hydroxylamine. While specific synthesis methods for 3-chloro-4,5-dimethoxybenzaldehyde oxime are not directly reported, similar compounds have been synthesized by reacting aldehydes with hydroxylamine or derivatives thereof in the presence of suitable catalysts and conditions. For example, oximes of 3-amino-5-nitrobenzaldehyde were synthesized starting from phenylhydrazone derivatives (Epishina, Ovchinnikov, & Makhova, 1997).

Molecular Structure Analysis

Molecular and crystal structures of similar compounds have been extensively studied to understand their conformation and intermolecular interactions. For example, structures and Hirshfeld surfaces of methoxybenzaldehyde oxime derivatives were analyzed, providing insights into different conformations and hydrogen-bonding patterns (Gomes, De Souza, Da Costa, Wardell, & Low, 2018).

Chemical Reactions and Properties

Chemical reactions involving oxime compounds can vary widely depending on the substituents present on the aromatic ring. These reactions can include transformations into other functional groups, participation in cycloaddition reactions, or acting as ligands in coordination compounds. The reactivity of these compounds can be influenced by the presence of electron-donating or withdrawing groups on the aromatic ring.

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. While specific data for this compound are not available, related compounds exhibit varied physical properties based on their molecular structure, which influences their application in different fields (Haasbroek, Oliver, & Carpy, 1998).

Applications De Recherche Scientifique

Synthesis and Chemical Studies

Novel Synthesis Routes : Research on compounds like 4-chloro-2,5-dimethoxybenzaldehyde has shown novel synthesis routes leading to naphthaquinone derivatives, which are important in the synthesis of complex organic molecules and potential pharmaceuticals (Bloomer & Gazzillo, 1989). This suggests that similar research on 3-chloro-4,5-dimethoxybenzaldehyde oxime could explore its utility in synthesizing novel organic compounds with potential applications in medicine and material science.

Oxidative Cleavage of Ethers : The role of extracellular peroxygenases in the oxidative cleavage of ethers, including those derived from similar dimethoxybenzaldehyde compounds, highlights the environmental and biotechnological significance of such reactions in the degradation of environmental pollutants (Kinne et al., 2009). This points towards potential environmental applications of this compound in bioremediation efforts.

Electrocatalysis and Sensor Development : Studies on the electropolymerization and electrocatalytic activities of dihydroxybenzaldehydes towards NADH oxidation suggest applications in developing biosensors and electrocatalytic systems for biotechnological and environmental monitoring purposes (Pariente et al., 1994; Pariente et al., 1996). Similar research on this compound could explore its potential in creating novel biosensors or electrocatalysts.

Material Science and Optics

Metal Complex Synthesis and Optical Studies : The synthesis of metal complexes with benzaldehyde derivatives and their optical studies provide insights into the development of materials with specific optical properties for applications in optoelectronics and photonics (Mekkey et al., 2020). Research into this compound could potentially contribute to the development of new materials with tailored optical and electronic properties.

Mécanisme D'action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Orientations Futures

Propriétés

IUPAC Name |

(NE)-N-[(3-chloro-4,5-dimethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-8-4-6(5-11-12)3-7(10)9(8)14-2/h3-5,12H,1-2H3/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUGMLNKGHDQES-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NO)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5506295.png)

![2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5506304.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5506310.png)

methanone](/img/structure/B5506318.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506326.png)

![N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5506331.png)

![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)

![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)

![methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)

![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)